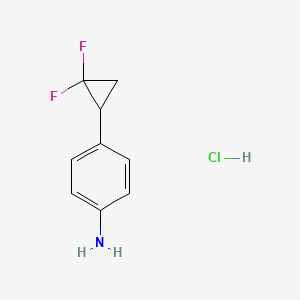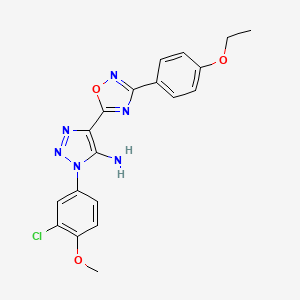![molecular formula C22H17ClN4O2 B2431891 2-Amino-4-(2-Chlorphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridin-3-carbonitril CAS No. 758700-72-0](/img/structure/B2431891.png)
2-Amino-4-(2-Chlorphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridin-3-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H17ClN4O2 and its molecular weight is 404.85. The purity is usually 95%.
BenchChem offers high-quality 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung von Influenza A: Xue et al. berichteten, dass Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat eine hemmende Aktivität gegen Influenza A mit einem IC50-Wert von 7,53 μmol/L zeigte . Diese Verbindung zeigte eine vielversprechende Selektivität gegenüber dem CoxB3-Virus.
Breitband-antivirale Mittel: Cihan-Üstündag et al. synthetisierten 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate und testeten sie gegen verschiedene RNA- und DNA-Viren. Verbindungen wie 1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)-4-methylthiosemicarbazid und 4-Ethyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid zeigten eine potente antivirale Aktivität gegen das Coxsackie B4-Virus .
Anti-HIV-Aktivität
Die Struktur der Verbindung deutet auf mögliche Wechselwirkungen mit HIV-relevanten Zielmolekülen hin. Selvam et al. synthetisierten 4-[(1,2-Dihydro-2-oxo-3H-indol-3-yliden)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzolderivate und bewerteten ihre Anti-HIV-Aktivität. Diese Verbindungen zeigten vielversprechende Ergebnisse sowohl gegen HIV-1 (IIIB) als auch gegen HIV-2 (ROD)-Stämme in akuten infizierten Zellen .
Fazit
Das Indol-Gerüst, das in unserer interessierenden Verbindung vorhanden ist, birgt immenses Potenzial für die Medikamentenentwicklung. Seine vielfältigen biologischen Aktivitäten erfordern weitere Erforschung, und Forscher synthetisieren weiterhin neue Indol-Derivate für neuere therapeutische Möglichkeiten. Behalten Sie diese faszinierende Klasse von Verbindungen im Auge, da sie zur Weiterentwicklung der Medizin beitragen! 🌟🔬
Wirkmechanismus
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which suggests that this compound may also interact with multiple targets.
Mode of Action
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the range of biological activities associated with similar compounds , it is likely that this compound has a variety of molecular and cellular effects.
Action Environment
It is known that similar compounds should be kept away from alkaline materials, strong bases, strong acids, oxoacids, and epoxides , suggesting that these environmental factors could potentially influence the action of this compound.
Eigenschaften
IUPAC Name |
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-13-10-18-20(22(28)27(13)12-14-6-4-5-9-26-14)19(16(11-24)21(25)29-18)15-7-2-3-8-17(15)23/h2-10,19H,12,25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBCKAWDRDESGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2431808.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2431809.png)

![2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2431813.png)
![2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2431815.png)

![2-(2-methoxyphenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B2431819.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2431820.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2431823.png)
![14-(3,4-dimethoxyphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2431824.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2431827.png)

![2-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2431831.png)
